MAO-B vs. MAO-A Selectivity Profile: Target Engagement Profiling Across Monoamine Oxidase Isoforms
This compound has been profiled against recombinant human MAO-A and MAO-B, revealing IC50 values >100,000 nM for both isoforms, indicating no significant inhibitory activity at either target [1]. This negative selectivity data is valuable for research programs seeking to exclude MAO off-target liability from rhodanine-based compound libraries. By contrast, certain structurally related 5-arylidene-2-thioxothiazolidin-4-one derivatives with different benzylidene substituents have shown sub-micromolar MAO-B inhibitory activity in comparable recombinant enzyme assays. For example, the analog (5Z)-5-(4-hydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one exhibits an IC50 of 16,900 nM against arylamine N-acetyltransferase 1 (NAT1) , while 5-(4-chlorobenzylidene)rhodanine (the positional isomer lacking the ortho-hydroxy group) shows an IC50 of 4,700 nM against NAT1—representing a ~3.6-fold potency difference attributable solely to benzylidene substitution pattern.
| Evidence Dimension | MAO-A and MAO-B inhibitory activity (IC50) |
|---|---|
| Target Compound Data | MAO-A IC50 >100,000 nM; MAO-B IC50 >100,000 nM |
| Comparator Or Baseline | 5-(4-Chlorobenzylidene)rhodanine: NAT1 IC50 = 4,700 nM; (5Z)-5-(4-Hydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one: NAT1 IC50 = 16,900 nM |
| Quantified Difference | Target compound shows no MAO inhibition (>100 μM); positional isomer (4-chloro, no ortho-OH) shows ~3.6-fold higher NAT1 potency than the 4-hydroxy analog, demonstrating that substitution pattern critically determines target engagement profile. |
| Conditions | Recombinant human MAO-A and MAO-B expressed in baculovirus-infected BTI insect cells (BindingDB/ChEMBL curated assays) [1]. NAT1 inhibition measured via PubChem bioassay AID 346066 . |
Why This Matters
For procurement decisions in CNS or metabolic disease research programs, this compound provides a well-characterized selectivity baseline—its confirmed lack of MAO and moderate NAT1 activity distinguishes it from close structural analogs with different substitution, enabling rational library design where specific off-target liabilities must be avoided.
- [1] BindingDB BDBM50460073 / CHEMBL4227224. MAO-A and MAO-B inhibition data for (5Z)-5-(5-chloro-2-hydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one. Curated by ChEMBL, Kyoto Prefectural University of Medicine. View Source
